3-[(Cyclopropylmethyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
3-(cyclopropylmethylamino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-20-12-6-4-11(5-7-12)17-14(18)8-13(15(17)19)16-9-10-2-3-10/h4-7,10,13,16H,2-3,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QATLTGNYAGNVSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901151332 | |
| Record name | 2,5-Pyrrolidinedione, 3-[(cyclopropylmethyl)amino]-1-(4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901151332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1415719-08-2 | |
| Record name | 2,5-Pyrrolidinedione, 3-[(cyclopropylmethyl)amino]-1-(4-methoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1415719-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Pyrrolidinedione, 3-[(cyclopropylmethyl)amino]-1-(4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901151332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Cyclopropylmethyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione typically involves the following steps:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors such as amino acids or their derivatives under acidic or basic conditions.
Introduction of the Cyclopropylmethylamino Group: This step involves the reaction of the pyrrolidine-2,5-dione intermediate with cyclopropylmethylamine under controlled conditions, often using a coupling reagent to facilitate the formation of the amide bond.
Attachment of the 4-Methoxyphenyl Group: This can be accomplished through a nucleophilic substitution reaction, where the pyrrolidine-2,5-dione intermediate reacts with a 4-methoxyphenyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
3-[(Cyclopropylmethyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or methoxy groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
3-[(Cyclopropylmethyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[(Cyclopropylmethyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The pyrrolidine-2,5-dione scaffold is highly modifiable, with substituents at positions 1 and 3 critically influencing biological activity and physicochemical properties. Below is a comparative analysis of key analogues:
Table 1: Structural and Physicochemical Comparison
*Molecular weight inferred from structurally similar compounds in .
Biological Activity
Overview
3-[(Cyclopropylmethyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione is a synthetic organic compound with the molecular formula C15H18N2O3 and a molecular weight of 274.32 g/mol. It features a pyrrolidine-2,5-dione core structure, which is significant for its biological activity. This compound has garnered attention for its potential applications in various fields, including medicinal chemistry and pharmacology.
Chemical Structure
The compound's structure can be represented as follows:
The biological activity of this compound is attributed to its interaction with specific molecular targets, likely involving enzyme inhibition or receptor modulation. Such interactions could lead to alterations in metabolic pathways and cellular functions. The exact mechanisms remain an area of active research, but preliminary studies suggest that it may inhibit certain enzymes involved in inflammatory processes and cell proliferation.
Antimicrobial Activity
Research indicates that derivatives of pyrrolidine-2,5-dione compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can effectively inhibit the growth of various bacterial strains including Staphylococcus aureus and Escherichia coli using broth microdilution methods . The antimicrobial efficacy of this compound specifically has not been extensively documented but is hypothesized to follow similar trends due to structural similarities.
| Bacterial Strain | Activity Observed |
|---|---|
| Staphylococcus aureus | Inhibition |
| Escherichia coli | Inhibition |
| Pseudomonas aeruginosa | Inhibition |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrrolidine derivatives has been highlighted in various studies. For example, compounds similar to this compound have shown promise in reducing pro-inflammatory cytokine production and inhibiting PBMC (peripheral blood mononuclear cells) proliferation . This suggests that the compound could be beneficial in treating inflammatory diseases.
Anticancer Properties
Compounds with similar structures have been investigated for their anticancer properties. They may induce apoptosis in cancer cells through various pathways, including the inhibition of cell cycle progression and induction of necroptosis . The specific anticancer activity of this compound remains to be elucidated but warrants further investigation due to its structural characteristics.
Case Studies
- In Vitro Studies : A study on related pyrrole derivatives demonstrated significant inhibition of PBMC proliferation under stimulated conditions. The strongest inhibitory effects were observed at higher concentrations, suggesting a dose-dependent relationship .
- Toxicity Assessments : Toxicity studies indicated that while some derivatives showed low cytotoxicity at lower concentrations (10 µg/mL), higher doses (100 µg/mL) resulted in reduced cell viability . This highlights the importance of dosage in therapeutic applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-[(Cyclopropylmethyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione, and how can purity be optimized?
- Methodology : The compound's pyrrolidine-2,5-dione core is typically synthesized via cyclization of precursors such as maleic anhydride derivatives. For example, a common route involves reacting 4-methoxyaniline with maleic anhydride under acidic conditions, followed by cyclopropylmethylamine substitution. Key steps include refluxing in acetic acid (4–6 hours) and purification via recrystallization or column chromatography using ethyl acetate/hexane gradients .
- Optimization : Monitor reaction progress using TLC or HPLC. Adjust solvent polarity (e.g., DMF for solubility) and catalyst loading (e.g., p-toluenesulfonic acid) to enhance yield (typically 60-75% ).
Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they confirm?
- Techniques :
- NMR : H NMR confirms the cyclopropylmethyl group (δ 0.5–1.2 ppm for cyclopropane protons) and methoxyphenyl aromatic protons (δ 6.8–7.4 ppm) .
- FT-IR : Peaks at ~1700 cm (C=O stretching) and ~1250 cm (C-O of methoxy group) validate the core structure .
- X-ray crystallography : Resolves bond angles and spatial arrangement of substituents, critical for confirming stereochemistry .
Q. How can preliminary biological activity screening be designed for this compound?
- Approach : Use in vitro assays targeting disease-relevant pathways (e.g., kinase inhibition for cancer). For antitumor activity, employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations of 10–100 μM. Include positive controls (e.g., doxorubicin) and validate results with flow cytometry for apoptosis/necrosis .
Advanced Research Questions
Q. How can reaction conditions be statistically optimized to improve synthesis yield and scalability?
- Experimental Design : Apply response surface methodology (RSM) or factorial design to evaluate variables: temperature (80–120°C), solvent (acetic acid vs. DMF), and catalyst concentration (0.1–1.0 mol%). Use software (e.g., Design-Expert®) to model interactions and predict optimal conditions. For example, a central composite design might reveal that 100°C in DMF with 0.5 mol% catalyst maximizes yield to ~85% .
Q. What strategies resolve contradictions in reported biological activity data (e.g., high potency in one study vs. low efficacy in another)?
- Analysis Framework :
Compare assay conditions: Differences in cell lines, incubation times, or serum concentrations (e.g., 10% FBS vs. serum-free media) can alter results .
Assess structural analogs: Replace the cyclopropylmethyl group with benzyl or methyl groups to evaluate substituent effects on activity .
Validate target engagement: Use SPR (surface plasmon resonance) to measure direct binding affinity to proposed targets (e.g., kinases) .
Q. How does the compound’s stability under varying pH and temperature conditions impact its pharmacokinetic profile?
- Stability Studies :
- pH stability : Incubate the compound in buffers (pH 2–10) at 37°C for 24 hours. Monitor degradation via HPLC; pyrrolidine-2,5-dione derivatives are typically stable at pH 4–8 but hydrolyze rapidly in strongly acidic/basic conditions .
- Thermal stability : Use DSC (differential scanning calorimetry) to determine melting points and decomposition thresholds (>200°C common for similar compounds ).
Q. What computational methods predict the compound’s interaction with biological targets, and how can these be validated experimentally?
- In Silico Workflow :
Molecular docking : Use AutoDock Vina to model binding poses with target proteins (e.g., COX-2 or EGFR). Prioritize poses with lowest ΔG (e.g., -9.2 kcal/mol ).
MD simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å indicates robust interactions).
- Validation : Perform competitive binding assays (e.g., fluorescence polarization) with known inhibitors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
